molecular formula C22H23N3O2 B2997186 N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide CAS No. 1113108-00-1

N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2997186
CAS No.: 1113108-00-1
M. Wt: 361.445
InChI Key: YPQWTCBJBHDUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a 6-methyl group and a p-tolyl (4-methylphenyl) moiety at the 2-position. The 4-position of the pyrimidine is linked via an oxygen atom to an acetamide group, which is further substituted with a 2,5-dimethylphenyl ring.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-6-9-18(10-7-14)22-23-17(4)12-21(25-22)27-13-20(26)24-19-11-15(2)5-8-16(19)3/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQWTCBJBHDUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Substitution with p-Tolyl Group: The pyrimidine ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the substituted pyrimidine with an appropriate acylating agent, such as acetic anhydride, under basic conditions.

    Coupling with 2,5-Dimethylphenyl Group: Finally, the 2,5-dimethylphenyl group is coupled to the acetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Pyrimidine Core

a) Oxygen vs. Sulfur Linkers
  • Target Compound : The oxygen linker (─O─) between the pyrimidine and acetamide groups may enhance hydrogen-bonding capacity compared to sulfur analogs.
  • Analog (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide features a sulfur (─S─) linker.
  • Analog () : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide also uses a sulfur linker. Crystallographic data reveal a near-perpendicular dihedral angle (91.9°) between the pyrimidine and benzene rings, influencing molecular packing and stability .
b) Pyrimidine Substituents
  • Analog (): N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide replaces the pyrimidine with a fused thienopyrimidine system. 72% in ) .

Acetamide Substituents

a) Aromatic vs. Aliphatic Groups
  • Target Compound : The 2,5-dimethylphenyl group on the acetamide provides steric hindrance and aromatic interactions, which may enhance binding to hydrophobic pockets in biological targets.
  • Analog () : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide substitutes the dimethylphenyl with a benzyl group. This reduces melting point (196°C vs. >248°C in ), indicating weaker intermolecular forces .
  • Analog () : Chloroacetamide pesticides (e.g., alachlor) feature chloro and alkyl substituents, highlighting the acetamide moiety’s versatility in agrochemical design .

Structural and Electronic Effects

  • Bond Lengths () : The Csp²─S bond (1.759 Å) is shorter than Csp³─S (1.795 Å) due to p-π conjugation, contrasting with oxygen-linked compounds where C─O bonds are typically shorter (1.43 Å for C─O) .
  • Torsional Angles : In , the acetamide group is nearly planar with the benzene ring (C8—N3—C9—C14 = 164.3°), suggesting conformational rigidity compared to flexible aliphatic analogs .

Research Implications

The target compound’s oxygen linker and p-tolyl/dimethylphenyl substituents may optimize bioavailability and target affinity compared to sulfur-linked or simpler analogs. However, sulfur-containing analogs (e.g., ) exhibit higher melting points, suggesting superior crystallinity for formulation. Further studies should explore:

  • Biological Activity : Pyrimidine-acetamide hybrids’ efficacy in kinase inhibition or herbicide activity.
  • Metabolic Stability : Impact of methyl and aryl substituents on cytochrome P450 interactions.

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Compound Overview

Chemical Structure : The compound can be represented by the following structural formula:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

Molecular Weight : Approximately 284.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrimidine ring and the dimethylphenyl group contributes to its binding affinity and specificity.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for the proliferation of certain cancer cells.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell survival, making it a candidate for anti-inflammatory and anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.3Inhibition of cell growth
HT-29 (Colon Cancer)12.7Induction of apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15.3 µM. The study also noted morphological changes consistent with apoptosis upon treatment with the compound.
  • Inflammation Model :
    In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide?

Answer:
The compound can be synthesized via nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 6-methyl-2-(p-tolyl)pyrimidin-4-ol with chloroacetyl chloride under alkaline conditions to form the pyrimidinyloxyacetate intermediate.
  • Step 2: Condense the intermediate with 2,5-dimethylaniline using a coupling agent like EDCI/HOBt in dichloromethane.
    Yields can vary (9–85%) depending on reaction optimization, such as solvent choice (ethanol, DMF) and catalysts (sodium acetate, fused NaOAc) .

Basic: How is this compound characterized structurally and chemically?

Answer:
Key characterization methods include:

  • 1H/13C NMR: Identify protons (e.g., aromatic CH, NHCO at δ 10.10 ppm) and carbons (pyrimidine C=O at ~165 ppm) .
  • LC-MS: Confirm molecular weight (e.g., m/z 365.2 [M+H]+) and purity (>95%) .
  • Elemental Analysis: Validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Modify Substituents: Replace methyl/p-tolyl groups with electron-withdrawing (e.g., Cl, F) or bulky groups to assess steric/electronic effects on bioactivity .
  • Bioactivity Assays: Test derivatives against target enzymes (e.g., kinases, cytochrome P450) using in vitro inhibition assays. Correlate activity with substituent position and polarity .
  • Data Analysis: Use multivariate regression to quantify substituent contributions to activity .

Advanced: What computational strategies predict the compound’s electronic properties and reactivity?

Answer:

  • Density-Functional Theory (DFT): Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to assess stability and aggregation behavior .
  • Docking Studies: Model binding to protein targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

Advanced: How to resolve contradictions in synthetic yields across studies?

Answer:

  • Variable Optimization: Re-evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, yields improve from 9% to 70% when switching from ethanol to DMF .
  • Mechanistic Analysis: Use LC-MS to detect intermediates or side products (e.g., unreacted aniline or hydrolysis byproducts) .
  • Scale-Up Adjustments: Pilot small-scale reactions with controlled stirring rates and inert atmospheres to minimize decomposition .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • In Vitro Assays: Measure IC50 values against disease-relevant enzymes (e.g., bacterial gyrase) using fluorescence-based activity assays .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics with target proteins .
  • Metabolomic Profiling: Use LC-MS/MS to track metabolic stability in liver microsomes and identify reactive metabolites .

Advanced: How to address discrepancies in spectral data interpretation?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons) and confirm connectivity .
  • X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding patterns (e.g., NH⋯O interactions in the crystal lattice) .
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., pyrimidinyloxyacetamides in ).

Advanced: What strategies improve the compound’s solubility and bioavailability?

Answer:

  • Salt Formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for controlled release in vivo .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to improve permeability across biological barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.